1-Bromopentafluoropropene

Catalog No.
S8090035
CAS No.
M.F
C3BrF5
M. Wt
210.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromopentafluoropropene

Product Name

1-Bromopentafluoropropene

IUPAC Name

(Z)-1-bromo-1,2,3,3,3-pentafluoroprop-1-ene

Molecular Formula

C3BrF5

Molecular Weight

210.93 g/mol

InChI

InChI=1S/C3BrF5/c4-2(6)1(5)3(7,8)9/b2-1+

InChI Key

LNSBXPNZJPZBQZ-OWOJBTEDSA-N

SMILES

C(=C(F)Br)(C(F)(F)F)F

Canonical SMILES

C(=C(F)Br)(C(F)(F)F)F

Isomeric SMILES

C(=C(\F)/Br)(\C(F)(F)F)/F

1-Bromopentafluoropropene is an organofluorine compound characterized by the presence of a bromine atom and five fluorine atoms attached to a three-carbon propene backbone. Its molecular formula is C3HBrF5\text{C}_3\text{H}\text{BrF}_5, and it has a molecular weight of approximately 291.84 g/mol. This compound is notable for its unique structure, which imparts distinctive chemical properties, making it a subject of interest in various fields, including organic chemistry and materials science.

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as hydroxide ions or amines, leading to diverse derivatives.
  • Addition Reactions: It can undergo addition reactions typical of alkenes, where reagents like hydrogen bromide or other halogens can react across the double bond.
  • Reduction Reactions: Under reducing conditions, 1-bromopentafluoropropene can be converted into less fluorinated compounds.

For example, reduction with zinc in acidic conditions can yield 1,1,1,3,3-pentafluoropropane, demonstrating its versatility in synthetic applications .

Synthesis of 1-bromopentafluoropropene typically involves:

  • Halogenation of Propene: The compound can be synthesized through the bromination of pentafluoropropene using bromine or hydrogen bromide under controlled conditions. This method allows for selective substitution at the desired position on the propene backbone.
  • Radical Addition Reactions: Photochemical methods may also be employed where free radicals add to the double bond of pentafluoropropene in the presence of hydrogen bromide .

These methods highlight the compound's synthetic accessibility and potential for further functionalization.

1-Bromopentafluoropropene has several applications:

  • Fluorinated Intermediates: It serves as a precursor for synthesizing other fluorinated compounds used in pharmaceuticals and agrochemicals.
  • Specialty Chemicals: Its unique properties make it suitable for use in developing specialty materials with specific thermal and chemical resistance.
  • Research

Interaction studies involving 1-bromopentafluoropropene often focus on its reactivity with various nucleophiles and electrophiles. The presence of both bromine and fluorine atoms facilitates diverse chemical interactions:

  • Nucleophilic Substitution: Studies indicate that nucleophiles such as amines readily react with 1-bromopentafluoropropene to form stable adducts.
  • Electrophilic Addition: The compound can also participate in electrophilic addition reactions, expanding its utility in synthetic organic chemistry.

These studies contribute to understanding how halogenated compounds behave in different chemical environments.

Several similar compounds exhibit characteristics akin to 1-bromopentafluoropropene. Notable examples include:

Compound NameMolecular FormulaKey Features
1-Bromo-1,1,3,3,3-pentafluoropropaneC3HBrF5Similar structure with different halogenation
2-Bromo-1,1,1-trifluoropropaneC3HBrF3Less fluorinated; used in similar applications
3-Bromo-1,1,1-trifluoropropaneC3HBrF3Different positional isomer affecting reactivity
2-Bromo-2-chloropentafluoropropaneC3HBrClF5Chlorine substitution alters properties

Uniqueness

The uniqueness of 1-bromopentafluoropropene lies in its specific arrangement of halogens which confers distinct reactivity patterns compared to its analogs. The combination of five fluorine atoms significantly enhances its stability and reactivity profile, making it particularly valuable in specialized chemical syntheses and applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Exact Mass

209.91035 g/mol

Monoisotopic Mass

209.91035 g/mol

Heavy Atom Count

9

Dates

Last modified: 01-05-2024

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